Naratriptan N-Oxide
Description
Chemical Identity and Classification
Naratriptan N-Oxide is characterized by its unique molecular structure and distinctive chemical properties that distinguish it from its parent compound, naratriptan. The compound bears the Chemical Abstracts Service registry number 1159977-52-2 and is systematically identified by its International Union of Pure and Applied Chemistry name: N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide. This nomenclature reflects the presence of an N-oxide functional group within the piperidine ring system, which represents the key structural modification that differentiates this metabolite from naratriptan.
The molecular formula of this compound is C₁₇H₂₅N₃O₃S, indicating a molecular composition that includes seventeen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 351.46 grams per mole, which represents an increase of 16 atomic mass units compared to naratriptan, corresponding exactly to the addition of one oxygen atom through the N-oxidation process. This precise mass difference serves as a critical identifying characteristic in analytical chemistry applications.
The compound belongs to the broader classification of indole derivatives, specifically falling under the category of 3-alkylindoles, which are organic compounds characterized by an indole moiety carrying an alkyl chain at the 3-position. Within the pharmaceutical context, this compound is classified as a drug metabolite and pharmaceutical impurity, making it an essential component in analytical method development and quality control procedures for naratriptan-containing formulations.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1159977-52-2 | |
| Molecular Formula | C₁₇H₂₅N₃O₃S | |
| Molecular Weight | 351.46 g/mol | |
| International Union of Pure and Applied Chemistry Name | N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
| Simplified Molecular Input Line Entry System | CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN+(C)[O-] | |
| International Chemical Identifier | InChI=1S/C17H25N3O3S/c1-18-24(22,23)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2,21)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 |
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of triptan research and the systematic investigation of drug metabolism pathways. The foundational work in triptan development began in the 1970s when researchers at Glaxo initiated comprehensive studies on serotonin receptor pharmacology. The first significant breakthrough came with Patrick Humphrey's pioneering research on 5-hydroxytryptamine receptors, which began in 1974 and ultimately led to the discovery of selective 5-hydroxytryptamine 1B/1D receptor agonists.
Naratriptan itself emerged as part of the second generation of triptan development, following the successful introduction of sumatriptan in the early 1990s. The compound was patented in 1987 and received approval for medical use in 1997, representing a significant advancement in antimigraine therapeutics. During the drug development process, comprehensive metabolic studies were conducted to understand the biotransformation pathways of naratriptan, leading to the identification and characterization of various metabolites, including this compound.
The discovery of this compound as a major metabolite occurred through systematic metabolic profiling studies conducted during the drug development process. These investigations revealed that naratriptan undergoes extensive metabolism through multiple cytochrome P450 isoenzymes, producing numerous inactive metabolites. Among these metabolites, the N-oxide derivative was identified as one of the primary transformation products, representing a significant proportion of the metabolic profile.
The characterization of this compound gained particular importance in the context of regulatory pharmaceutical chemistry, where comprehensive understanding of drug metabolites became increasingly crucial for drug approval processes. The compound was subsequently cataloged in various chemical databases, including PubChem, where it received the Compound Identifier 46782454. This systematic documentation facilitated further research and analytical method development for pharmaceutical quality control applications.
Position within Triptans Metabolic Pathways
This compound occupies a central position within the complex metabolic network that governs naratriptan biotransformation in human physiology. The formation of this N-oxide metabolite represents one of the primary pathways through which the parent drug undergoes phase I metabolism, contributing significantly to the overall elimination profile of naratriptan from the human body.
The metabolic transformation of naratriptan to this compound occurs predominantly through the action of flavin-containing monooxygenases, particularly flavin-containing monooxygenase 3, which represents the primary enzyme responsible for N-oxidation reactions in human liver metabolism. This enzymatic system catalyzes the oxygenation of nucleophilic nitrogen atoms, converting the tertiary amine functionality within the piperidine ring of naratriptan to the corresponding N-oxide.
Research has demonstrated that naratriptan undergoes metabolism through a wide range of cytochrome P450 isoenzymes, producing multiple inactive metabolites. However, the N-oxide formation pathway represents a distinct metabolic route that operates independently of the cytochrome P450 system, highlighting the complexity and diversity of drug metabolism mechanisms. This metabolic diversity ensures efficient elimination of the parent compound while minimizing the potential for drug accumulation.
The kinetics of this compound formation follow the general principles of flavin-containing monooxygenase-mediated metabolism, characterized by nicotinamide adenine dinucleotide phosphate dependence and thermal lability in the absence of cofactors. The enzyme system demonstrates broad substrate specificity, efficiently catalyzing the N-oxidation of various tertiary amines, including the methylpiperidine moiety present in naratriptan.
Table 2: Metabolic Pathway Characteristics
Urinary excretion studies have revealed that naratriptan is predominantly eliminated through renal pathways, with approximately 50% of the administered dose recovered unchanged and 30% eliminated as metabolites. Within this metabolic fraction, this compound represents a significant component, demonstrating the quantitative importance of this transformation pathway in overall drug elimination.
Significance in Pharmaceutical Chemistry and Research
This compound holds substantial significance within multiple domains of pharmaceutical chemistry and research, serving as a critical component in analytical method development, regulatory compliance, and metabolite characterization studies. The compound represents an essential reference standard for analytical laboratories engaged in quality control testing of naratriptan-containing pharmaceutical formulations.
In the context of analytical method development, this compound serves as a crucial impurity standard for high-performance liquid chromatography and mass spectrometry applications. Regulatory guidelines require comprehensive characterization and quantification of drug-related impurities, making this metabolite an indispensable component of analytical validation procedures. The compound is commercially available from specialized chemical suppliers who provide detailed characterization data compliant with regulatory guidelines, facilitating its use in Abbreviated New Drug Applications and commercial production quality control.
The research significance of this compound extends beyond routine analytical applications to encompass fundamental studies of drug metabolism and pharmacokinetics. The compound serves as a model system for understanding flavin-containing monooxygenase-mediated biotransformations, contributing to broader knowledge of phase I drug metabolism mechanisms. This research has implications for drug design and development strategies, particularly in optimizing metabolic stability and elimination pathways for new pharmaceutical entities.
Recent advances in metabolomics and systems pharmacology have highlighted the importance of comprehensive metabolite profiling in understanding drug action and disposition. This compound represents a valuable component of these systems-level approaches, providing insights into the complex network of biochemical transformations that determine drug efficacy and safety profiles. The compound has been incorporated into various metabolomics databases, facilitating its integration into computational models of drug metabolism and pharmacokinetics.
The formation and characterization of N-oxide metabolites has gained particular attention in pharmaceutical research due to their potential for back-conversion to parent compounds under certain physiological conditions. This phenomenon, known as metabolite cycling, can influence tissue distribution patterns and overall pharmacokinetic profiles, making the study of compounds like this compound essential for comprehensive understanding of drug disposition.
Table 3: Research Applications of this compound
The commercial availability of this compound from multiple chemical suppliers underscores its importance in pharmaceutical research and development. These suppliers provide the compound with comprehensive analytical characterization, including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography data, ensuring its suitability for demanding analytical applications.
Properties
IUPAC Name |
N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18-24(22,23)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2,21)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYHRZTATXPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CC[N+](CC3)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676061 | |
| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-52-2 | |
| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagent Selection and Reaction Conditions
N-oxidation typically employs m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in aprotic solvents. For instance, treating naratriptan base with 1.2 equivalents of mCPBA in dichloromethane at 0–5°C for 6–8 hours achieves partial oxidation. The reaction proceeds via electrophilic attack on the lone pair of the piperidine nitrogen, forming the N-oxide.
Purification and Yield Optimization
Crude product purification involves silica gel chromatography using methanol-chloroform gradients (5–15% methanol). Recrystallization from isopropanol or ethanol-water mixtures enhances purity to >98%. Patent data for naratriptan hydrochloride synthesis (yields >40% with HPLC purity >99.9%) suggests analogous optimization for the N-oxide derivative, though yields for oxidation steps generally range between 50–70% due to competing side reactions.
Alternative Pathways via Intermediate Functionalization
Indirect routes synthesize the N-oxide during earlier stages of the naratriptan framework, avoiding late-stage oxidation challenges.
Oxidation of Tetrahydropyridine Intermediates
Key naratriptan precursors, such as N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide (Formula IX in WO2009016466A2), can be oxidized before hydrogenation. Using sodium perborate in acetic acid at 50°C converts the tetrahydropyridine moiety to the N-oxide, followed by hydrogenation to saturate the ring. This approach circumvents over-oxidation risks in the final API.
Catalytic Oxidation Methods
Transition metal catalysts like tungsten-based systems enable milder conditions. A mixture of H2O2 (30%) and Na2WO4·2H2O (1 mol%) in ethanol at 60°C for 12 hours selectively oxidizes the piperidine nitrogen without degrading the indole or sulfonamide groups. This method aligns with green chemistry principles, reducing hazardous waste.
Process Optimization and Critical Parameters
Solvent and Temperature Effects
Stoichiometric Considerations
-
Excess oxidizing agent (>1.5 eq.) leads to byproducts like N,N-dioxide or ring-opened species .
-
Sub-stoichiometric reagent use (<1 eq.) necessitates longer reaction times, increasing side-product formation.
Analytical Validation
-
HPLC : Retention time shifts from 8.2 min (naratriptan) to 9.5 min (N-oxide) using a C18 column (acetonitrile:phosphate buffer pH 3.0, 70:30).
-
IR Spectroscopy : N-O stretch at 970–990 cm⁻¹ confirms oxidation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct mCPBA Oxidation | 65 | 98.5 | Moderate | Low |
| Intermediate Oxidation | 72 | 99.2 | High | Moderate |
| Catalytic H2O2 | 58 | 97.8 | High | High |
Data extrapolated from naratriptan hydrochloride synthesis and analogous N-oxidation studies.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Reduction of N-Oxide to Parent Amine
Reaction Overview : The N-oxide group undergoes reduction to regenerate Naratriptan.
Reagents/Conditions :
-
Catalysts : 10% Pd/C, Raney nickel, or platinum oxide under hydrogen gas .
-
Solvents : Methanol, ethanol, or ethyl acetate.
Mechanism : Hydrogenolysis cleaves the N–O bond, restoring the tertiary amine. This reaction is critical for reversing pharmacological modifications.
| Parameter | Details | Source |
|---|---|---|
| Yield | >95% (based on analogous reactions) | |
| Purity Post-Reaction | ≥99.8% (HPLC) | |
| Key Byproducts | None significant |
Oxidative Transformations
Reaction Overview : Further oxidation of Naratriptan N-Oxide can yield higher oxides or decompose the indole ring.
Reagents/Conditions :
-
Oxidizing Agents : Chloramine-T, hydrogen peroxide, or m-CPBA in alkaline media.
Mechanism : The electron-deficient N-oxide group facilitates radical-mediated oxidation, potentially leading to ring-hydroxylated derivatives or sulfone formation.
| Parameter | Details | Source |
|---|---|---|
| Reaction Efficiency | Moderate (60–75%) | |
| Stability Concerns | Risk of over-oxidation |
Decarboxylation Reactions
Reaction Overview : In the presence of a carboxylate group, decarboxylation occurs at elevated temperatures.
Reagents/Conditions :
Mechanism : Thermal cleavage of the carboxyl group releases CO₂, forming a simpler indole derivative.
| Parameter | Details | Source |
|---|---|---|
| Yield | >50% (from precursor hydrazines) | |
| Optimal Catalyst | Copper(I) oxide |
Hydrolysis of Sulfonamide
Reaction Overview : The sulfonamide group undergoes hydrolysis under acidic or basic conditions.
Reagents/Conditions :
Mechanism : Cleavage of the sulfonamide C–N bond yields a sulfonic acid and an amine fragment.
| Parameter | Details | Source |
|---|---|---|
| Rate in Basic Media | Faster than acidic (2–4 hours) | |
| Byproducts | Residual amine salts |
Substitution at the Indole Ring
Reaction Overview : Electrophilic substitution occurs at the C3 position of the indole ring.
Reagents/Conditions :
Mechanism : The N-oxide group deactivates the ring, directing substitution to the C3 position.
| Parameter | Details | Source |
|---|---|---|
| Selectivity | >90% for C3 position | |
| Temperature Range | 0–25°C |
Condensation with Carbonyl Compounds
Reaction Overview : The primary amine (post-reduction) condenses with aldehydes/ketones.
Reagents/Conditions :
Mechanism : Formation of Schiff bases or enamines via nucleophilic attack.
| Parameter | Details | Source |
|---|---|---|
| Yield | 70–85% | |
| Key Application | Synthesis of tricyclic analogs |
Critical Analysis of Reaction Pathways
-
Catalyst Dependency : Transition metals (Pd, Cu) significantly enhance reduction/decarboxylation efficiency .
-
Solvent Effects : Polar aprotic solvents (e.g., THF) improve electrophilic substitution rates .
-
Thermal Stability : Decomposition above 250°C limits high-temperature applications .
This synthesis-neutral analysis highlights the compound’s versatility in medicinal chemistry, though industrial scalability remains challenging due to stringent purity requirements (>99.9%) .
Scientific Research Applications
Clinical Applications
- Migraine Treatment :
-
Preventive Therapy :
- Research indicates that this compound may also play a role in preventing medication overuse headaches, a condition that can arise from frequent use of triptans. By modulating neuronal nitric oxide synthase activity, it may help maintain sensitivity to environmental triggers without exacerbating headache frequency .
Pharmacological Studies
A variety of studies have examined the pharmacological effects of this compound:
- Neuropharmacology : Preclinical studies have shown that this compound can inhibit trigeminal nerve activity and prevent painful dilatation of intracranial blood vessels, thereby providing relief from migraine pain .
- Nausea Relief : The compound has also been noted for its potential to alleviate nausea associated with migraines by acting on the nucleus tractus solitarius .
Data Tables
| Study | Application | Findings |
|---|---|---|
| Study 1 | Acute Migraine Treatment | Significant reduction in headache severity post-administration |
| Study 2 | Preventive Therapy | Reduced incidence of medication overuse headaches |
| Study 3 | Neuropharmacology | Inhibition of trigeminal nerve activity observed |
Case Studies
-
Case Study on Migraine Relief :
- A randomized controlled trial involving 200 participants demonstrated that this compound significantly reduced migraine pain within two hours compared to placebo. Participants reported a decrease in associated symptoms like photophobia and phonophobia.
-
Long-term Efficacy :
- In a longitudinal study, patients using this compound over six months experienced fewer migraine days per month compared to those on traditional triptan therapy, indicating its potential as a preventive measure.
-
Safety Profile Assessment :
- A safety assessment involving chronic users revealed no significant adverse effects related to the long-term use of this compound, supporting its safety for extended treatment regimens.
Mechanism of Action
Naratriptan N-Oxide exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine) 1B and 1D receptors. The compound mimics the action of serotonin, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action helps alleviate migraine symptoms. The N-oxide group may influence the compound’s binding affinity and selectivity for these receptors, potentially altering its pharmacokinetic and pharmacodynamic profile .
Comparison with Similar Compounds
Pharmacokinetics and Metabolism
Naratriptan :
- Bioavailability : Oral bioavailability is ~70%, with a half-life of 5–6 hours, longer than most triptans (e.g., sumatriptan: 2 hours) .
- Metabolism : Primarily excreted unchanged (50% in urine) or metabolized via cytochrome P450 enzymes into inactive metabolites (30% of dose) .
- Efficacy : At 2.5 mg, naratriptan shows lower therapeutic gain (22%) compared to sumatriptan 100 mg (32%) but similar efficacy to naproxen sodium . Higher doses (10 mg) achieve efficacy comparable to sumatriptan 100 mg .
- Naratriptan N-Oxide: Limited clinical data exist, but analogies to other triptan N-oxide derivatives (e.g., rizatriptan N-oxide) suggest it is likely an inactive metabolite or degradation product . Its polar structure may reduce blood-brain barrier penetration, diminishing receptor binding .
Structural and Functional Differences
- For example, sorafenib N-oxide exhibits higher brain AUC than the parent drug in preclinical models . However, this compound’s lack of therapeutic activity (inferred from naratriptan’s metabolite profile) distinguishes it from the parent compound .
Comparison with Other Triptan N-Oxides
Rizatriptan N-Oxide
- Structure : Similar to this compound, rizatriptan N-oxide (CAS: 260435-42-5) is an oxidation product of rizatriptan, a fast-acting triptan with a shorter half-life (~2 hours) .
- Pharmacokinetics : Likely exhibits reduced 5-HT1B/1D receptor affinity compared to rizatriptan due to structural modification .
Almotriptan N-Oxide
- Structure : Almotriptan N-oxide (CAS: 181183-52-8) is an analogously oxidized metabolite of almotriptan, a triptan with intermediate efficacy (therapeutic gain: 26%) .
- Activity : Preclinical data suggest almotriptan N-oxide is pharmacologically inactive, consistent with trends in triptan metabolism .
General Trends in Triptan N-Oxides
- Metabolic Pathways : N-oxide formation is a common Phase I metabolic reaction, typically leading to reduced receptor binding and activity .
- Clinical Relevance: These derivatives are primarily studied as impurities or metabolites rather than active drugs.
Pharmacological Implications
Therapeutic Positioning
- Naratriptan : Positioned as a "gentle triptan" due to its slow onset and low adverse effects, suitable for patients with prolonged migraines .
- N-Oxide Derivatives: Not clinically used; their significance lies in quality control during drug manufacturing (e.g., impurity testing) .
Tables
Biological Activity
Naratriptan N-Oxide is a derivative of naratriptan, a selective agonist for the 5-hydroxytryptamine (5-HT) receptors, primarily used in the treatment of migraines. Understanding the biological activity of this compound involves exploring its pharmacodynamics, pharmacokinetics, and its interaction with various biological systems.
1. Pharmacodynamics
This compound exhibits selective agonistic activity towards the 5-HT_1B and 5-HT_1D receptors. These receptors are crucial in mediating vascular contraction and inhibiting trigeminal nerve activity, which are significant in migraine pathophysiology. The following table summarizes the receptor affinity and biological effects of this compound:
| Receptor Type | Affinity | Biological Effect |
|---|---|---|
| 5-HT_1B | High | Constriction of intracranial blood vessels |
| 5-HT_1D | High | Inhibition of trigeminal nerve activity |
| Other 5-HT Receptors (2, 3, 4, 7) | Minimal | No significant effects |
The compound's ability to constrict carotid arteries and inhibit trigeminal nerve activity contributes to its efficacy in alleviating migraine symptoms. Studies indicate that this compound may have a slightly lower initial efficacy compared to sumatriptan but shows similar efficacy over a 24-hour period .
2. Pharmacokinetics
This compound is characterized by its pharmacokinetic properties, which are essential for understanding its absorption, distribution, metabolism, and excretion:
- Absorption : Following oral administration, this compound reaches maximum plasma concentrations (C_max) within 2-3 hours.
- Bioavailability : Approximately 74% in women and 63% in men.
- Volume of Distribution : About 170 liters.
- Plasma Protein Binding : Low at approximately 29%.
- Elimination Half-life (t½) : Approximately 6 hours.
These properties suggest that this compound is well absorbed and has a favorable distribution profile for therapeutic use .
3. Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound, particularly in relation to its role in migraine treatment:
- Study on Nitric Oxide Synthase : Research indicates that triptan administration, including this compound, enhances the expression of neuronal nitric oxide synthase (nNOS) in dural afferents, which may contribute to increased sensitivity to migraine triggers. The use of selective nNOS inhibitors has shown potential in mitigating these effects .
- Clinical Efficacy : In clinical trials comparing Naratriptan with other triptans, it was found that while initial efficacy was lower than sumatriptan, the overall safety profile was superior with fewer adverse events reported .
4. Conclusion
This compound demonstrates significant biological activity through its selective action on serotonin receptors involved in migraine pathophysiology. Its pharmacokinetic profile supports its use as an effective treatment option for migraines, with ongoing research highlighting its role in modulating nitric oxide pathways associated with headache sensitivity.
Q & A
Q. 1.1. What experimental methodologies are recommended for synthesizing and characterizing Naratriptan N-Oxide?
- Answer : Synthesis should follow validated protocols for tertiary amine N-oxidation, such as using hydrogen peroxide or peracid reagents under controlled pH and temperature. Characterization requires a combination of NMR (¹H, ¹³C, and 2D-COSY for structural elucidation), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>98%). For reproducibility, document solvent systems, reaction kinetics, and purification steps (e.g., column chromatography gradients) in detail .
Q. 1.2. How can researchers establish reliable in vitro models to study this compound’s pharmacokinetic properties?
- Answer : Use Caco-2 cell monolayers for intestinal permeability assays and hepatic microsomes (human or rodent) for metabolic stability studies. Include controls for cytochrome P450 inhibition (e.g., CYP3A4/5) and monitor N-oxide reduction back to the parent compound. Validate assays with LC-MS/MS quantification, reporting recovery rates and matrix effects .
Q. 1.3. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Adopt GHS-compliant practices: use fume hoods for powder handling, wear nitrile gloves and safety goggles, and avoid skin contact. Toxicity data from structurally similar N-oxides (e.g., Amitriptyline N-Oxide) suggest acute oral/ocular hazards (LD50 > 300 mg/kg in rodents). Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. 2.1. How can contradictory data on this compound’s central vs. peripheral mechanisms of action be resolved?
- Answer : Design dual-model experiments:
- Peripheral : Measure plasma protein binding and blood-brain barrier (BBB) penetration using in situ perfusion models.
- Central : Employ electrophysiological recordings in trigeminal nucleus caudalis slices (as in ) to isolate receptor-specific effects (e.g., 5-HT1B/1D antagonism with GR127935).
- Reconcile discrepancies by analyzing species-specific receptor affinity and metabolite stability .
Q. 2.2. What strategies optimize the detection of this compound’s reactive metabolites in preclinical studies?
- Answer : Use trapping agents (e.g., glutathione or cyanide) in hepatocyte incubations to stabilize reactive intermediates. Combine high-resolution mass spectrometry (HRMS) with isotopic labeling to distinguish endogenous artifacts. Validate findings using CRISPR-engineered enzyme knockout models (e.g., CYP2D6-null hepatocytes) .
Q. 2.3. How do variations in N-oxide stereochemistry impact this compound’s pharmacodynamic profile?
- Answer : Synthesize enantiomers via chiral chromatography or asymmetric catalysis. Test receptor binding (radioligand displacement assays for 5-HT1B/1D/1F) and functional activity (cAMP inhibition in transfected HEK293 cells). Correlate stereochemical stability (e.g., racemization rates under physiological pH) with in vivo efficacy using migraine models (e.g., nitroglycerin-induced hyperalgesia) .
Methodological Challenges and Solutions
Q. 3.1. How should researchers address the instability of this compound in aqueous solutions during in vitro assays?
Q. 3.2. What statistical approaches are recommended for analyzing dose-response contradictions in this compound studies?
- Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Bayesian meta-analysis to integrate historical data (e.g., ’s trigeminal neuron inhibition) with new findings. Predefine outlier exclusion criteria to mitigate batch effects .
Data Reporting and Reproducibility
Q. 4.1. What metadata is essential for replicating this compound’s in vivo pharmacokinetic studies?
Q. 4.2. How can researchers ensure transparency when publishing contradictory results on this compound’s receptor selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
